4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
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Overview
Description
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol, also known as p-(2,2,4-trimethyl-4-chromanyl)phenol, is a chemical compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its chromane structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. It is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol typically involves the condensation of phenol with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions . The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the chromane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chromane ring can be reduced to form dihydrochromane derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromane derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol is primarily related to its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol can be compared with other similar compounds, such as:
Dianin’s Compound:
Chroman I: Another chromane derivative with different substituents on the benzene ring.
2,2,4-Trimethyl-4-(4’-hydroxyphenyl)chroman: Similar structure but with variations in the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
63661-69-8 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-(2,4,4-trimethyl-3H-chromen-2-yl)phenol |
InChI |
InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)20-16-7-5-4-6-15(16)17/h4-11,19H,12H2,1-3H3 |
InChI Key |
NEVGTLNXLAWUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC2=CC=CC=C21)(C)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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